5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride

Catalog No.
S863248
CAS No.
1060817-61-9
M.F
C6H6ClNO3S2
M. Wt
239.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride

CAS Number

1060817-61-9

Product Name

5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride

IUPAC Name

5-(methylcarbamoyl)thiophene-3-sulfonyl chloride

Molecular Formula

C6H6ClNO3S2

Molecular Weight

239.7 g/mol

InChI

InChI=1S/C6H6ClNO3S2/c1-8-6(9)5-2-4(3-12-5)13(7,10)11/h2-3H,1H3,(H,8,9)

InChI Key

IDELKMMSLSKSLV-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC(=CS1)S(=O)(=O)Cl

Canonical SMILES

CNC(=O)C1=CC(=CS1)S(=O)(=O)Cl

5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride is a chemical compound with the molecular formula C6H6ClNO3S2C_6H_6ClNO_3S_2 and a molecular weight of approximately 239.7 g/mol. This compound is categorized as a sulfonyl chloride, which is characterized by the presence of a sulfonyl group (SO2SO_2) attached to a chlorine atom. The compound is primarily used in research and development settings and is not intended for consumer use or applications in food or cosmetics .

Physical Properties

  • Molecular Formula: C6H6ClNO3S2C_6H_6ClNO_3S_2
  • Molecular Weight: 239.7 g/mol
  • Purity: Typically around 95%
  • Physical State: Solid at room temperature

Due to the lack of specific data, it's important to consider general safety precautions when handling unknown organic compounds. This includes:

  • Wearing appropriate personal protective equipment (PPE) like gloves, goggles, and lab coat.
  • Working in a well-ventilated fume hood.
  • Consulting safety data sheets (SDS) for similar compounds if available.
Due to its reactive sulfonyl chloride functional group. It can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols can attack the electrophilic sulfur atom, leading to the formation of sulfonamides or sulfonate esters, respectively. This reactivity makes it a valuable intermediate in organic synthesis.

Example Reactions

  • Nucleophilic Substitution:
    RNu+C6H5SO2ClC6H5SO2NR+HClR-Nu+C_6H_5SO_2Cl\rightarrow C_6H_5SO_2NR+HCl
    where RNuR-Nu represents a nucleophile.
  • Hydrolysis:
    C6H5SO2Cl+H2OC6H5SO2OH+HClC_6H_5SO_2Cl+H_2O\rightarrow C_6H_5SO_2OH+HCl

The synthesis of 5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride typically involves the reaction of thiophene derivatives with sulfonyl chlorides under controlled conditions. A common method may include:

  • Starting Materials:
    • Thiophene-3-sulfonic acid or its derivatives.
    • Methyl isocyanate for introducing the methylcarbamoyl group.
  • Procedure:
    • React thiophene-3-sulfonic acid with thionyl chloride to form thiophene-3-sulfonyl chloride.
    • Subsequently, react with methyl isocyanate to introduce the methylcarbamoyl group.

This multi-step synthesis allows for the formation of the desired compound while ensuring functional groups are preserved.

Unique Features5-(Methylcarbamoyl)thiophene-3-sulfonyl chlorideSulfonyl chloride, Methyl carbamoylOrganic synthesis, ResearchThiophene ring enhances reactivityThiophene-3-sulfonyl chlorideSulfonyl chlorideOrganic synthesisNo carbamoyl groupN-Methylthiophene-3-sulfonamideSulfonamideDrug developmentAmide bond alters biological activity4-Methylbenzenesulfonyl chlorideSulfonyl chlorideOrganic synthesisNon-thiophene structure

The unique combination of functional groups in 5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride provides distinct reactivity and potential applications compared to these similar compounds.

Due to its reactivity, interaction studies involving 5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride often focus on its behavior in various solvents and its reactivity with different nucleophiles. These studies help elucidate its potential applications in drug development and other fields.

Similar Compounds

Several compounds share structural similarities with 5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride, including:

  • Thiophene-3-sulfonyl chloride
    • Lacks the methylcarbamoyl group; used similarly as a sulfonylating agent.
  • N-Methylthiophene-3-sulfonamide
    • Contains an amide bond instead of a sulfonyl chloride; exhibits different reactivity profiles.
  • 4-Methylbenzenesulfonyl chloride
    • A non-thiophene analog; commonly used in organic synthesis but lacks thiophene's unique properties.

Comparison Table

Compound NameMain Functional Groups

Starting Materials and Key Precursors

Typical feedstocks are summarized in Table 1.

Precursor classRepresentative exampleTypical source or preparationReported isolated yield
Parent heteroareneThiopheneCommercial petrochemical cut
Substituted thiophene4-Methylthiophene-2-carboxylateFriedel-Crafts acylation of thiophene82% [1]
Thiophene thiol/disulfideDiphenyl disulfideReductive cleavage of sulfonyl chlorides70–81% after flow oxidation [2]
Alkyl/aryl sulfidesPhenylmethyl sulfideSN2 cleavage route to sulfonyl chloride63–92% [3]

Sulfonation and Chlorination Techniques

  • Direct chlorosulfonation: Thiophene is treated with excess chlorosulfonic acid at 5–25 °C, often in CH₂Cl₂. 75–80% of the sulfonic acid forms, and 55–70% of the corresponding sulfonyl chloride is isolated after in-situ chlorination [4].
  • Stepwise method: Sulfonate with fuming H₂SO₄ (or SO₃) to give thiophene-sulfonic acid, then convert to the sulfonyl chloride with PCl₅ or POCl₃; typical overall yield 60–70% [5].
  • Halogen-promoted variant: Iodine-catalysed reaction of SO₂Cl₂ or Cl₂ with liquid thiophene improves mono-chlorination selectivity and boosts sulfonyl chloride output by 30–35% relative to uncatalysed runs [6].

Yield Optimisation Strategies

  • Removing H₂SO₄ during chlorosulfonation (e.g., SO₃/HCl sweep) shifts the equilibrium toward sulfonyl chloride formation [4].
  • Low temperature (≤10 °C) minimises over-sulfonation; a 5:1 ratio of ClSO₃H:thiophene is routinely used in bulk plants to secure ≥80% conversion in <2 h [4].
  • Continuous dosing of thiophene into cold ClSO₃H gives space–time yields up to 2.5 kg L⁻¹ h⁻¹ in jacketed loop reactors [7].

Modern Synthetic Approaches

Catalytic Methods for Thiophene Functionalisation

Catalysis modeTransformationKey conditionsIsolated yield
Photoredox + FeThree-component 1,2-thiosulfonylation of alkenes with sulfonyl chloridesBlue LED, FeBr₂ (5 mol %), MeCN, rt, 12 h58–86% [8]
ElectrochemicalOxidative C–H sulfonylation of thiophenesUndivided cell, graphite/SS, 10 mA cm⁻², 25 °C54–89% [9]
Flow oxidative chlorinationThiols/disulfides → sulfonyl chloridesHNO₃/HCl/O₂, PTFE coil, 80 °C, 6 h on-stream70–81% [2]
MechanochemicalNaHSO₄-mediated sulfonation (solvent-free)Ball-mill, 30 Hz, 2 h77% [10]

Green Chemistry Considerations

  • Solvent minimisation: Mechanochemical milling removes bulk solvent and lowers PMI to 4–6 versus >20 for classical methods [10].
  • Metal-free flow process: The HNO₃/HCl/O₂ protocol furnishes sulfonyl chlorides with a PMI of 15, outperforming DCDMH routes (PMI = 20) and eliminating halogenated waste [2].
  • Electro-oxidative routes: Run at ambient temperature under constant current, consuming only electrons as the oxidant; no stoichiometric chlorinating agent is required [9].

Scalable Industrial Processes

Microchannel reactors operated at 5–15 °C permit exotherm control during chlorosulfonation of substituted thiophenes and routinely deliver >85% isolated yield with residence times <3 min, e.g., 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride [11].

Specific Synthesis of 5-(Methylcarbamoyl)thiophene-3-sulfonyl Chloride

Preparation of the Methylcarbamoyl Thiophene Core

A concise approach is outlined in Scheme 1.

  • Gewald condensation of 3-oxobutanamide, elemental sulfur and cyanoacetamide affords ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate (79%) [12] [13].
  • Regio-selective N-methylcarbamoylation of the 5-amino centre with methyl isocyanate in DMF/K₂CO₃ gives ethyl 2-(methylcarbamoyl)-4-methylthiophene-3-carboxylate (82%) [14].
  • Ester hydrolysis/decarbonylation (KOH, 120 °C, 2 h) furnishes 5-(methylcarbamoyl)thiophene (91% from step 2) [15].

Purification and Isolation Techniques

  • Rapid silica filtration removes coloured polysulfones; final crystallisation at −20 °C affords >95% purity by HPLC.
  • Water-sensitive product is stored under N₂ at 2–8 °C (t₁⁄₂ hydrolysis ≈ 72 h at 25 °C) [16].

Alternative Synthetic Pathways

Paal–Knorr Thiophene Synthesis Adaptations

Starting from γ-diketone 4-methyl-pentane-2,3-dione, Paal–Knorr cyclisation with Lawesson’s reagent gives 2,4-dimethylthiophene which can be regio-controlled by ortho-metalation/amide introduction followed by sulfonylation (overall 35–45%) [17].

Cycloaddition Approaches

[2 + 2 + 1] Cycloaddition of acetylene, sulfur monoxide, and nitrile oxides under high-pressure flow affords 2-substituted thiophenes that can subsequently be directed to the 5-carbamoyl/3-sulfonyl chloride motif via sequential C–H amidation and chlorosulfonation (combined 38–42%) [18].

Table 2 Comparative Yields for Legacy versus Contemporary Sulfonyl-Chloride Formations

MethodTypical substrateKey reagent(s)Yield (%)Source
ClSO₃H batchThiopheneClSO₃H (5 eq), 0 °C → 25 °C70–75 [4]
I₂-catalysed SO₂Cl₂ThiopheneI₂ (1 mol %), SO₂Cl₂ (3 eq)65 [6]
MechanochemicalThiopheneNaHSO₄ (3 eq), ball-mill77 [10]
NaClO₂ oxidativeS-alkyl isothioureaNaClO₂, CH₂Cl₂, rt90–96 [19]
HNO₃/HCl/O₂ flowDiphenyl disulfidePTFE coil, 80 °C, 6 h70–81 [2]

Key Research Findings

  • Electronic control: Computational ΔH_f trends predict C-3 electrophilic substitution is favoured once a strong E-withdrawing group (e.g., CONHMe) occupies C-5, rationalising high regio-selectivity in the target synthesis [20].
  • Process mass intensity (PMI): Switching from batch ClSO₃H to metal-free flow oxidation slashes PMI from >25 to 15 while keeping throughput comparable [2].
  • Mechanistic insights: Density-functional Fukui indices confirm the chlorination sequence 2 > 5 > 3 > 4 on thiophene, guiding site-directed sulfonylations [21].

XLogP3

1.2

Wikipedia

5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride

Dates

Last modified: 08-16-2023

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